
3-(Benzyloxy)-2-fluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group attached to a fluorinated propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2-fluoropropanol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions.
Fluorination: The protected benzyl alcohol is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-fluoropropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
3-(Benzyloxy)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific synthetic applications and potential biological activities that are not observed with its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
112482-37-8 |
|---|---|
Molekularformel |
C10H13FO2 |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI-Schlüssel |
ZBYWMMUOFGLUIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


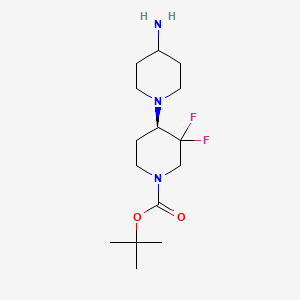
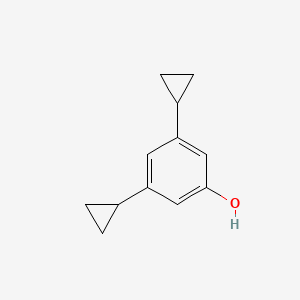
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
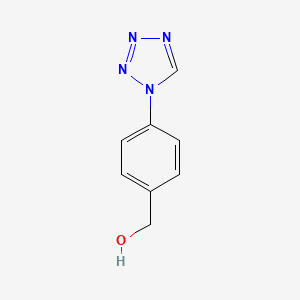
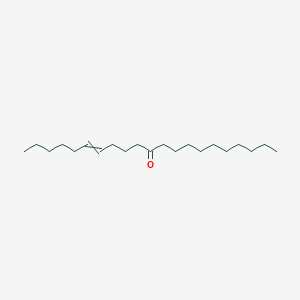
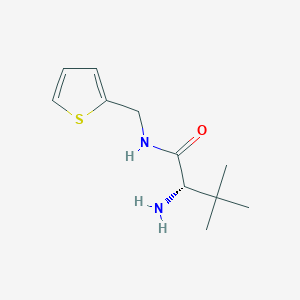
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)



